

Physical and chemical properties of 19-Methylhenicosanoyl-CoA.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 19-Methylhenicosanoyl-CoA

Cat. No.: B15548656

[Get Quote](#)

19-Methylhenicosanoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **19-Methylhenicosanoyl-CoA**, a long-chain branched acyl-coenzyme A thioester. Due to the limited availability of direct experimental data for this specific molecule, this document extrapolates information from the known characteristics of its parent fatty acid, 19-methylhenicosanoic acid, and general principles established for other long-chain acyl-CoA compounds. This guide includes tabulated physical and chemical data, detailed hypothetical experimental protocols for its synthesis and analysis, and visualizations of the synthetic workflow and its logical relationships. This document is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the potential roles and applications of **19-Methylhenicosanoyl-CoA**.

Introduction

19-Methylhenicosanoyl-CoA is the coenzyme A thioester of 19-methylhenicosanoic acid. Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The introduction of a methyl branch in the acyl chain, as seen in **19-Methylhenicosanoyl-CoA**, can

significantly influence the molecule's physical properties and its interaction with enzymes, potentially leading to unique biological activities. This guide aims to consolidate the available information and provide a framework for future research on this compound.

Physical and Chemical Properties

Direct experimental data for many physical and chemical properties of **19-Methylhenicosanoyl-CoA** are not readily available in the public domain. The following tables summarize the known properties of **19-Methylhenicosanoyl-CoA** and its parent fatty acid, 19-methylhenicosanoic acid. Properties for the CoA derivative are largely extrapolated from general knowledge of long-chain acyl-CoAs.

Table 1: Physical and Chemical Properties of **19-Methylhenicosanoyl-CoA**

Property	Value	Source/Comment
Molecular Formula	C43H78N7O17P3S	[1]
Molecular Weight	1090.1 g/mol	[1]
Appearance	Expected to be a white to off-white solid.	Based on similar long-chain acyl-CoAs.
Melting Point	Not determined.	Expected to be a high-melting solid.
Boiling Point	Not determined.	Expected to decompose before boiling.
Solubility	Expected to be soluble in aqueous buffers and organic solvents like methanol and ethanol. The solubility in aqueous solutions is influenced by pH and the presence of detergents, and it is known to form micelles above a critical concentration.	Based on the properties of other long-chain acyl-CoAs.
Stability	The thioester bond is susceptible to hydrolysis, especially at alkaline pH. Should be stored at low temperatures (-20°C or below) in a dry, inert atmosphere.	General property of acyl-CoA thioesters.

Table 2: Physical and Chemical Properties of 19-Methylhenicosanoic Acid

Property	Value	Source/Comment
Molecular Formula	C ₂₂ H ₄₄ O ₂	
Molecular Weight	356.6 g/mol	
Appearance	Expected to be a white waxy solid.	Based on similar long-chain fatty acids.
Melting Point	Not determined.	Long-chain saturated fatty acids are typically solids at room temperature. [2]
Boiling Point	Not determined.	Boiling points of saturated fatty acids increase with chain length. [2]
Solubility	Insoluble in water; soluble in organic solvents such as chloroform, ether, and hot ethanol. [2]	General property of long-chain fatty acids.

Experimental Protocols

Specific experimental protocols for the synthesis, purification, and analysis of **19-Methylhenicosanoyl-CoA** have not been published. However, established methods for the synthesis and analysis of other long-chain acyl-CoAs can be adapted.

Hypothetical Synthesis of 19-Methylhenicosanoyl-CoA

The synthesis of **19-Methylhenicosanoyl-CoA** can be approached through chemical methods, most commonly by activating the parent fatty acid, 19-methylhenicosanoic acid, and then reacting it with coenzyme A.

Materials:

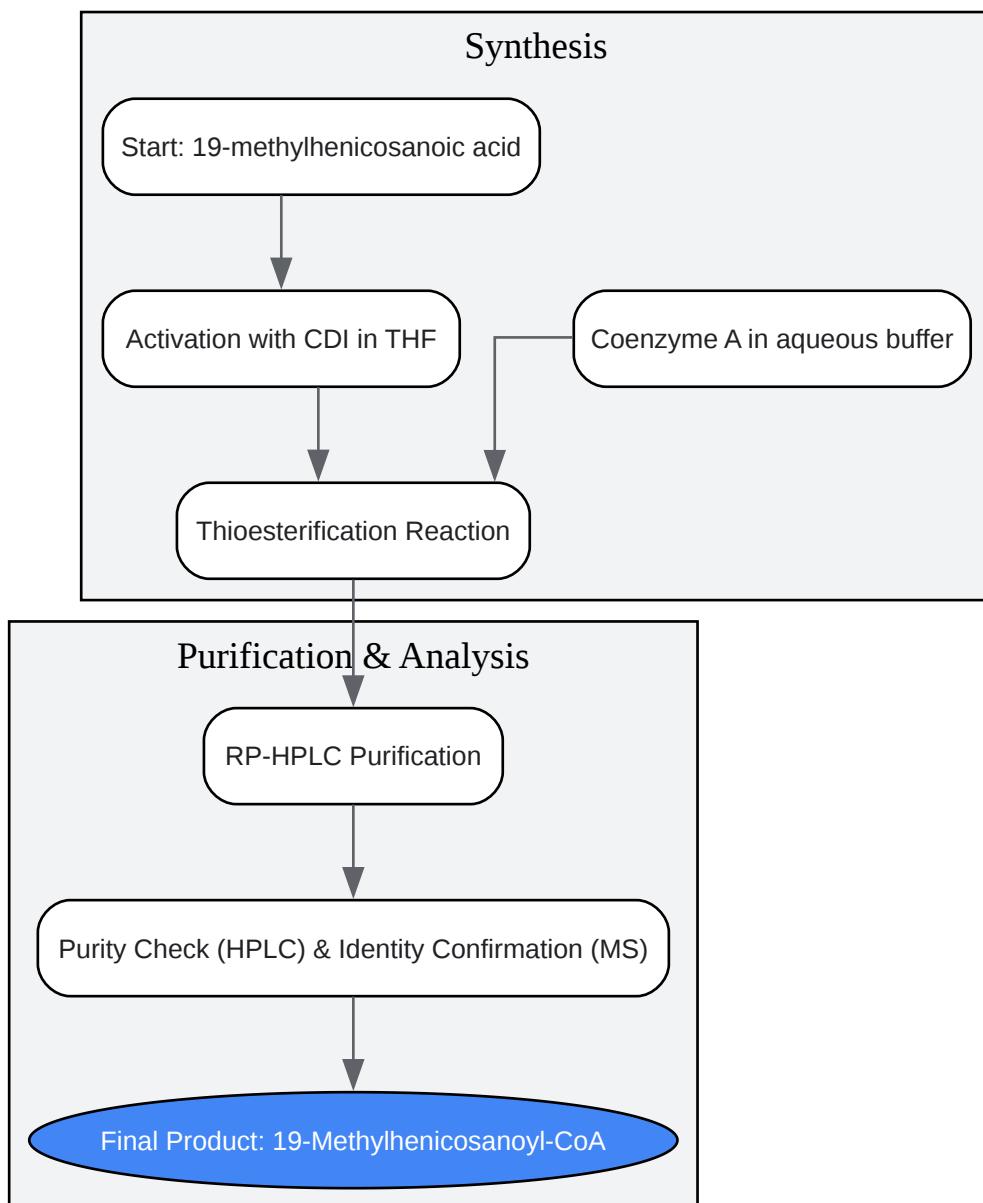
- 19-methylhenicosanoic acid
- N,N'-Carbonyldiimidazole (CDI)

- Coenzyme A trilithium salt
- Anhydrous tetrahydrofuran (THF)
- Anhydrous buffer (e.g., potassium bicarbonate, pH 8.5)
- Argon or Nitrogen gas

Procedure:

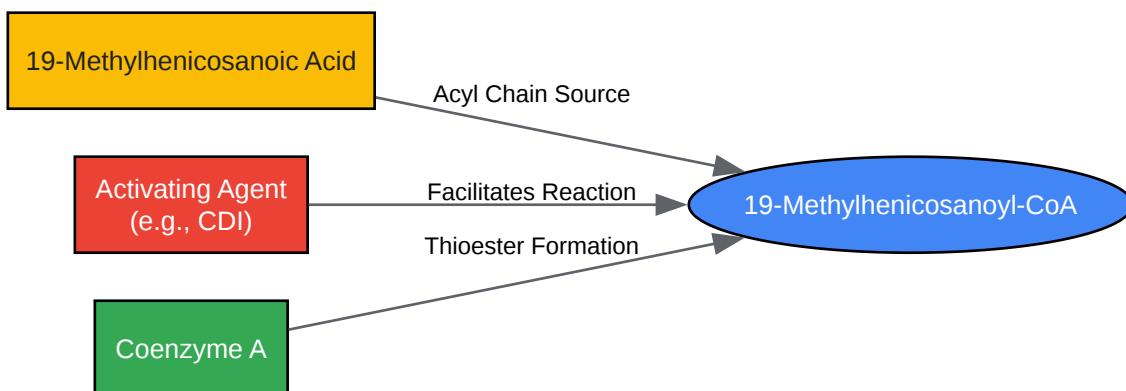
- Activation of 19-methylhenicosanoic acid:
 - Dissolve 19-methylhenicosanoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).
 - Add a molar excess of N,N'-Carbonyldiimidazole (CDI) to the solution and stir at room temperature for 1-2 hours to form the acyl-imidazolide derivative. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Thioesterification with Coenzyme A:
 - In a separate flask, dissolve Coenzyme A trilithium salt in an anhydrous aqueous buffer (e.g., potassium bicarbonate, pH 8.5).
 - Slowly add the activated acyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.
 - Allow the reaction to proceed at room temperature for several hours or overnight.
- Purification:
 - The resulting **19-Methylhenicosanoyl-CoA** can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
 - A C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium acetate or potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol).

- The fractions containing the product can be identified by UV absorbance at 260 nm (adenine ring of CoA) and confirmed by mass spectrometry.
- Lyophilization and Storage:
 - The purified fractions are pooled, frozen, and lyophilized to obtain the final product as a solid.
 - Store the lyophilized powder at -20°C or -80°C under a dry, inert atmosphere.


Analysis of 19-Methylhenicosanoyl-CoA

The identity and purity of the synthesized **19-Methylhenicosanoyl-CoA** can be confirmed using the following analytical techniques:

- High-Performance Liquid Chromatography (HPLC): As described in the purification step, RP-HPLC with UV detection is a standard method for assessing the purity of acyl-CoA derivatives.
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the molecule and analyzing the resulting ions.


Visualization of Workflows and Relationships

To aid in the understanding of the synthesis and broader context of **19-Methylhenicosanoyl-CoA**, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: A hypothetical experimental workflow for the synthesis and purification of **19-Methylhenicosanoyl-CoA**.

[Click to download full resolution via product page](#)

Caption: Logical relationship of reactants in the synthesis of **19-Methylhenicosanoyl-CoA**.

Potential Biological Significance and Future Directions

While no specific biological roles for **19-Methylhenicosanoyl-CoA** have been documented, its structure suggests potential involvement in several areas:

- **Lipid Metabolism:** As a long-chain acyl-CoA, it is a likely substrate or inhibitor of enzymes involved in fatty acid oxidation, elongation, and the synthesis of complex lipids such as phospholipids, triglycerides, and sphingolipids. The methyl branch may alter its recognition by these enzymes compared to its straight-chain counterpart.
- **Cell Signaling:** Long-chain acyl-CoAs have been implicated in various signaling pathways, including the regulation of ion channels and protein kinases. The unique structure of **19-Methylhenicosanoyl-CoA** could confer specific signaling properties.
- **Drug Development:** Understanding the metabolism and biological effects of branched-chain fatty acids and their CoA derivatives could open new avenues for therapeutic intervention in metabolic diseases.

Future research should focus on the successful synthesis and purification of **19-Methylhenicosanoyl-CoA** to enable detailed biochemical and cellular studies. Investigating its interaction with key metabolic enzymes and its role in cellular signaling will be crucial to elucidating its biological function.

Conclusion

This technical guide provides a summary of the current, albeit limited, knowledge regarding the physical and chemical properties of **19-Methylhenicosanoyl-CoA**. By leveraging established methodologies for similar long-chain acyl-CoAs, this document offers a practical framework for its synthesis and analysis. The provided visualizations aim to clarify the experimental workflow and the relationships between the key components of its synthesis. Further research is essential to fully characterize this molecule and uncover its potential biological significance, which may have implications for our understanding of lipid metabolism and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfachemic.com [alfachemic.com]
- 2. What are the properties of fatty acids? | AAT Bioquest aatbio.com
- To cite this document: BenchChem. [Physical and chemical properties of 19-Methylhenicosanoyl-CoA.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15548656#physical-and-chemical-properties-of-19-methylhenicosanoyl-coa>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com